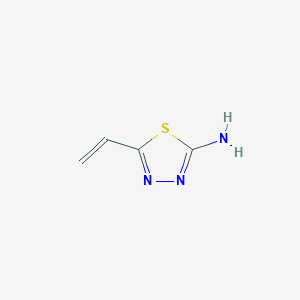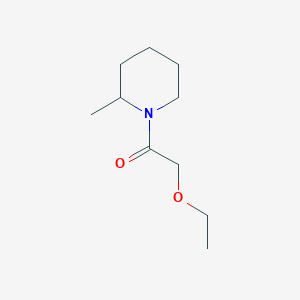
2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by the presence of an ethoxy group and a methylpiperidinyl group attached to an ethanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 2-methylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Piperazin-1-yl)ethoxy)ethanol
- 2-Ethoxy-4-(4-pyridin-2-yl-piperazin-1-ylimino)-methyl-phenol
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol
Uniqueness
2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the presence of both an ethoxy group and a methylpiperidinyl group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
600139-69-3 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-ethoxy-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO2/c1-3-13-8-10(12)11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
NBVHPSGXLIHEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)N1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


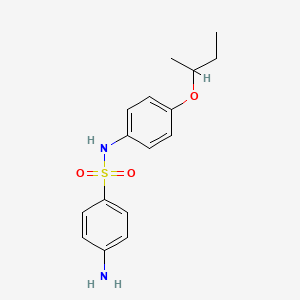

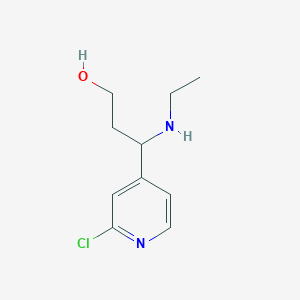

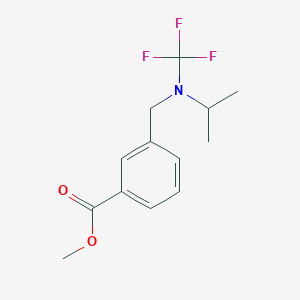

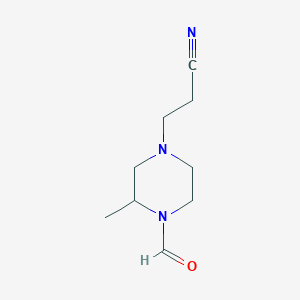
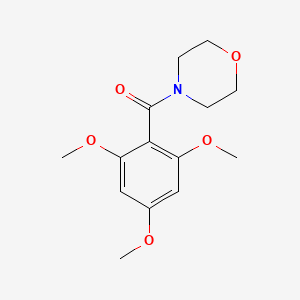
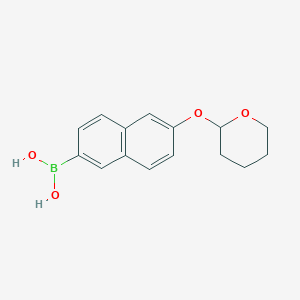
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)


